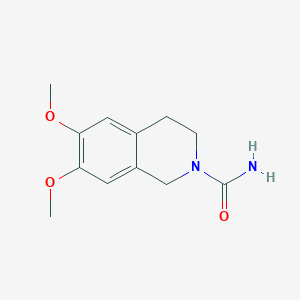

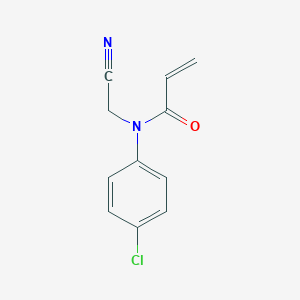

N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide, also known by its chemical formula C₁₀H₈ClN₃ , is a synthetic organic compound. It belongs to the class of arylalkenyl nitriles and exhibits interesting pharmacological properties. This compound has drawn attention due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide involves several steps. Researchers have explored different synthetic routes, including condensation reactions between appropriate starting materials. One common method is the reaction between 4-chlorobenzaldehyde and malononitrile , followed by cyclization to form the enamide structure. The yield, purity, and scalability of the synthesis are critical factors for its practical application.

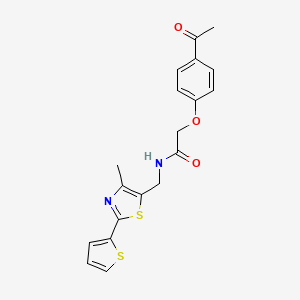

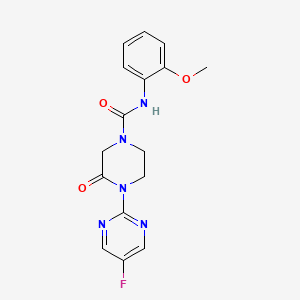

Molecular Structure Analysis

The molecular structure of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide reveals key features:

- A central prop-2-enamide moiety with a cyano group (–CN) attached to the carbon–carbon double bond.

- The 4-chlorophenyl group linked to the nitrogen atom.

- The overall planarity of the molecule, which influences its electronic and steric properties.

Chemical Reactions Analysis

N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide can participate in various chemical reactions:

- Hydrolysis : Under acidic or basic conditions, the cyano group can be hydrolyzed to form the corresponding carboxylic acid.

- Reduction : Reduction of the cyano group to an amine can yield a secondary amide.

- Substitution Reactions : The chlorophenyl group may undergo substitution reactions with nucleophiles.

- Cyclization : Intramolecular cyclization can lead to diverse heterocyclic derivatives.

Physical And Chemical Properties Analysis

- Melting Point : N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide typically melts around 150–160°C .

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like acetone , ethanol , and chloroform .

- Color : The compound appears as a white to pale yellow crystalline solid .

Safety And Hazards

- Toxicity : While toxicity data are limited, caution should be exercised due to the presence of the cyano group.

- Handling : Proper protective equipment (gloves, goggles) is essential during handling.

- Storage : Store in a cool, dry place away from direct sunlight.

Zukünftige Richtungen

Researchers should explore the potential applications of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide in drug discovery, materials science, and catalysis. Investigating its biological activity, stability, and scalability will guide its future development.

Please note that this analysis is based on available literature, and further research may provide additional insights.

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-N-(cyanomethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-2-11(15)14(8-7-13)10-5-3-9(12)4-6-10/h2-6H,1,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABJCYDVNXRURV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC#N)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2909849.png)

![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2909853.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)

![(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2909858.png)